
2-Phenylselenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylselenophene is an organic compound that belongs to the class of selenium-containing heterocycles It is characterized by a five-membered ring structure with four carbon atoms and one selenium atom, and a phenyl group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylselenophene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with dimethylselenide or dimethyldiselenide at elevated temperatures (470-500°C) . Another method includes the Stille coupling reaction of bromo-PI with 2-(tributylstannyl)selenophene, followed by bromination with N-bromosuccinimide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods typically involve optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylselenophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon atoms adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of selenophene oxides, while substitution reactions can yield various substituted selenophenes.
Applications De Recherche Scientifique
2-Phenylselenophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenylselenophene involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular components to exert its effects, although detailed molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
2-Phenylselenophene can be compared with other selenium-containing heterocycles, such as:
Selenophene: A simpler structure without the phenyl group, used in similar applications but with different properties.
Benzoselenophene: Contains a fused benzene ring, offering different electronic and structural characteristics.
Uniqueness
This compound is unique due to the presence of the phenyl group, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other selenophenes and contributes to its specific properties and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and chemical properties make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Propriétés
Numéro CAS |
53390-84-4 |
|---|---|
Formule moléculaire |
C10H8Se |
Poids moléculaire |
207.14 g/mol |
Nom IUPAC |
2-phenylselenophene |
InChI |
InChI=1S/C10H8Se/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H |
Clé InChI |
ATJIWFFNCMNQLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


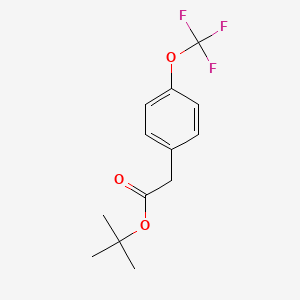

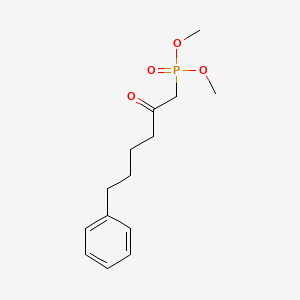
![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
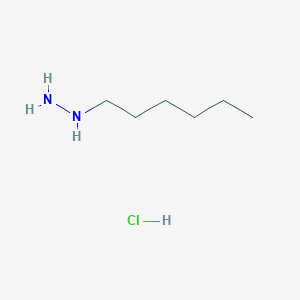

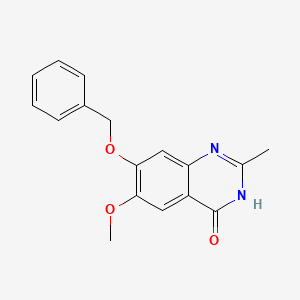
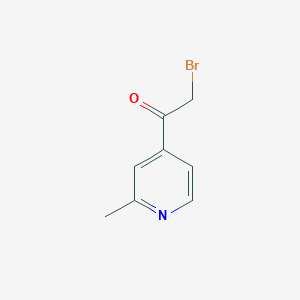
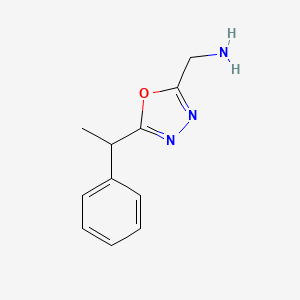
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
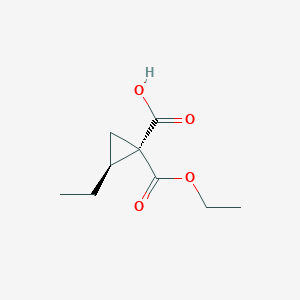
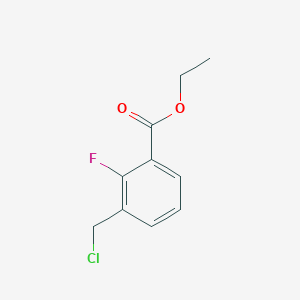
![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
